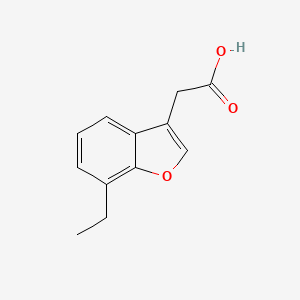
2-(7-Ethyl-1-benzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the presence of a base and are carried out under controlled temperatures to ensure high yields and minimal side reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives may involve advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield . Additionally, the use of proton quantum tunneling in the construction of benzofuran rings has been reported to reduce side reactions and enhance yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid
- 2-(3-Ethyl-1-benzofuran-3-yl)acetic acid
- 2-(4-Ethyl-1-benzofuran-3-yl)acetic acid
Comparison: 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity . Compared to other similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(7-ethyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-2-8-4-3-5-10-9(6-11(13)14)7-15-12(8)10/h3-5,7H,2,6H2,1H3,(H,13,14) |
Clé InChI |
TVZMCWXSUDCUEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


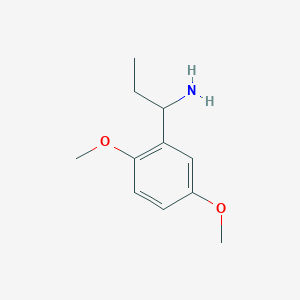
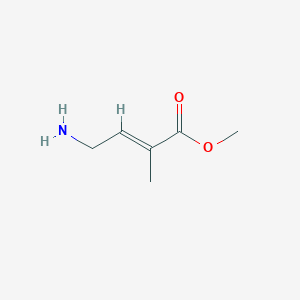

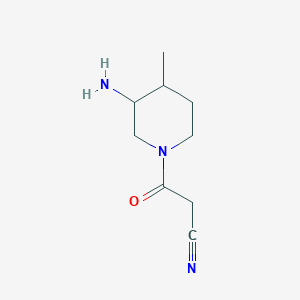
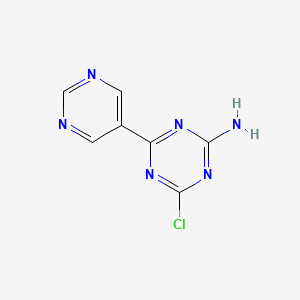

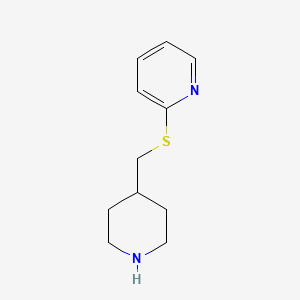
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)


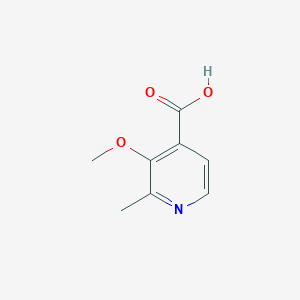
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
